

Spectroscopic Profile of 8-Bromo-1-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromo-1-naphthoic acid

Cat. No.: B167455

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This guide provides a comprehensive overview of the spectroscopic data for **8-Bromo-1-naphthoic acid**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **8-Bromo-1-naphthoic acid**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **8-Bromo-1-naphthoic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
13.32	s	-	1H	-COOH
8.11	d	8.0	1H	Ar-H
8.07	d	8.0	1H	Ar-H
7.96	d	7.3	1H	Ar-H
7.68	d	7.0	1H	Ar-H
7.61	t	7.3	1H	Ar-H
7.49	t	7.8	1H	Ar-H

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **8-Bromo-1-naphthoic acid**

Chemical Shift (δ) ppm	Assignment
171.3	-COOH
135.7	Ar-C
133.9	Ar-C
133.6	Ar-C
131.2	Ar-C
129.4	Ar-C
128.3	Ar-C
128.0	Ar-C
127.6	Ar-C
126.3	Ar-C
119.3	Ar-C-Br

Solvent: DMSO-d₆, Instrument Frequency: 125.77 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **8-Bromo-1-naphthoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium to Strong	C=C stretch (Aromatic Ring)
1320-1210	Strong	C-O stretch (Carboxylic Acid)
960-900	Medium, Broad	O-H bend (Carboxylic Acid)
680-500	Strong	C-Br stretch

Technique: KBr Wafer[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **8-Bromo-1-naphthoic acid**

m/z	Interpretation
250/252	[M] ⁺ Molecular ion peak (presence of Br isotopes)
233/235	[M-OH] ⁺
205/207	[M-COOH] ⁺
171	[M-Br] ⁺
126	[C ₁₀ H ₆] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **8-Bromo-1-naphthoic acid**.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Approximately 5-10 mg of **8-Bromo-1-naphthoic acid** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 500 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts

were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 125.77 MHz. The chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **8-Bromo-1-naphthoic acid**.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

- Sample Preparation: A small amount of **8-Bromo-1-naphthoic acid** was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **8-Bromo-1-naphthoic acid**.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

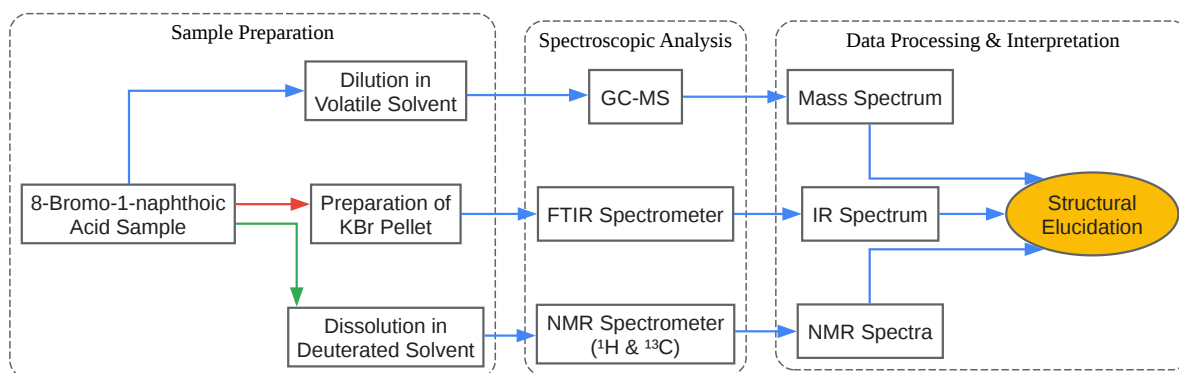
Procedure:

- Sample Introduction: A dilute solution of **8-Bromo-1-naphthoic acid** in a suitable volatile solvent was injected into the gas chromatograph.
- Chromatographic Separation: The sample was vaporized and carried by an inert gas through a capillary column to separate it from any impurities.
- Mass Analysis: The separated compound was then introduced into the mass spectrometer, where it was ionized (typically by electron impact). The resulting ions were separated based

on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-Bromo-1-naphthoic acid**.



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Caption: Workflow for the spectroscopic analysis of **8-Bromo-1-naphthoic acid**.

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References

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